Defensin-related cryptdin-24

Antimicrobial Peptide Structure Cysteine Spacing Alpha-Defensin Subclassification

Defensin-related cryptdin-24 (gene: Defa24; also designated Alpha-defensin is a 34-amino acid, cysteine-rich, cationic antimicrobial peptide of the alpha-defensin family, produced by Paneth cells in the mouse intestinal epithelium. Unlike canonical cryptdins, cryptdin-24 is classified within the 'defensin-related' subgroup due to its divergent mature peptide sequence and non-standard cysteine array.

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Cat. No. B1577145
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Basic Identity
Product NameDefensin-related cryptdin-24
Structural Identifiers
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Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-related cryptdin-24 (Alpha-defensin 24): A Non-Canonical Paneth Cell Peptide for Intestinal Innate Immunity Research


Defensin-related cryptdin-24 (gene: Defa24; also designated Alpha-defensin 24) is a 34-amino acid, cysteine-rich, cationic antimicrobial peptide of the alpha-defensin family, produced by Paneth cells in the mouse intestinal epithelium [1]. Unlike canonical cryptdins, cryptdin-24 is classified within the 'defensin-related' subgroup due to its divergent mature peptide sequence and non-standard cysteine array [2]. While its antimicrobial activity is currently inferred from homology and structural predictions rather than validated by direct Minimum Inhibitory Concentration (MIC) assays, it is predicted to enable pore-forming and protein homodimerization activities, and acts upstream of antibacterial humoral responses [3]. It is orthologous to human DEFA5 (alpha-defensin 5) [4]. The mature peptide sequence is LRDLVCYCRARGCKGRERMNGTCSKGHLLYMLCCR [5].

Why Defensin-related cryptdin-24 Cannot Be Replaced by Canonical Cryptdins Like Cryptdin-1 or Paneth Cell Markers Like Lysozyme


Generic substitution with canonical cryptdins (e.g., cryptdin-1/Crp1) or other enteric alpha-defensins fails because cryptdin-24 belongs to a distinct phylogenetic 'defensin-related' subclade characterized by a non-canonical cysteine spacing pattern (C-X1-C-X4-C-X9-C-X9-CC vs. the canonical C-X1-C-X3-C-X9-C-X6-CC) [1][2]. This structural divergence predicts altered tertiary folding, dimerization interfaces, and target membrane interactions compared to canonical cryptdins [1]. Furthermore, its expression profile is uniquely dominant in the large intestine (RPKM 2557.7) relative to other defensins like DEFA5 (RPKM 545.3), indicating a specialized physiological role distinct from Paneth cell defensins with peak expression in the small intestine [3][4]. These sequence and expression features preclude functional interchangeability with other in-class peptides.

Quantitative Differentiation of Defensin-related cryptdin-24: Structure, Expression, and Genetic Tool Validation


Non-Canonical Cysteine Spacing Differentiates Cryptdin-24 from Canonical Alpha-Defensins

Mature cryptdin-24 possesses a cysteine spacing pattern of C-X1-C-X4-C-X9-C-X9-CC, determined from its UniProt-annotated disulfide bond positions (C64-C92, C66-C81, C71-C91) [1]. This deviates from the canonical mammalian alpha-defensin pattern (C-X1-C-X3-C-X9-C-X6-CC) exemplified by mouse cryptdin-1 (Crp1) and human DEFA5 [2]. This non-canonical spacing places cryptdin-24 within the 'defensin-related' phylogenetic subgroup, distinct from classical cryptdins 1-6 [3].

Antimicrobial Peptide Structure Cysteine Spacing Alpha-Defensin Subclassification

Expression Dominance of Defa24 in Large Intestine Versus Orthologous Defa5

RNA-seq expression analysis from the Mouse ENCODE project reveals that Defa24 mRNA is highly abundant in the large intestine of adult C57BL/6 mice (RPKM 2557.7), with lower expression in the small intestine (RPKM 759.5) [1]. In contrast, its ortholog Defa5 (alpha-defensin 5) exhibits substantially lower expression in the large intestine (RPKM 545.3) [2]. Cryptdin-24 is therefore the predominant alpha-defensin transcript in the large intestine at steady state.

Tissue-Specific Expression Paneth Cell Biology Intestinal Defensins

Validated Paneth Cell-Specific Cre Driver Tool Derived from Defa24 Regulatory Sequences

The Defa24 gene regulatory sequences were selected to generate a new, highly specific Paneth cell Cre-recombinase transgenic mouse line, Tg(Defa24-icre)Cli, because Defa24 was identified as one of the most strongly and stably expressed Paneth cell-specific genes across small intestinal segments (duodenum, jejunum, ileum) and under pathophysiological conditions [1]. The resulting line enables complete ablation of Paneth cells, confirmed by the absence of detectable lysozyme activity in the small intestine, a phenotype not achieved with all existing Paneth cell Cre lines [1].

Paneth Cell Genetic Tool Cre-LoxP Technology Conditional Knockout Models

Unique Mature Peptide Sequence Divergence from Cryptdin-1 at Three Residue Positions

Alignment of the mature cryptdin-24 peptide (LRDLVCYCRARGCKGRERMNGTCSKGHLLYMLCCR) with cryptdin-1 (LRDLVCYCRSRGCKGRERMNGTCRKGHLLYTLCCR) reveals three non-conservative amino acid substitutions at positions corresponding to residues 10 (Ser→Ala), 23 (Arg→Ser), and 31 (Tyr→Met) of the mature peptide [1][2]. In cryptdins, a single residue change at position 10 (Thr vs. Lys in Crp2 vs. Crp3) is known to dictate bactericidal activity against E. coli in standardized assays, underscoring the functional significance of sequence variation at these loci [3].

Peptide Sequence Alignment Structure-Activity Relationship Cryptdin Family

Optimal Scientific and Preclinical Applications for Defensin-related cryptdin-24


Paneth Cell-Specific Conditional Knockout and Lineage Tracing Studies

The Defa24 regulatory locus is the basis for a rigorously validated, highly specific Paneth cell Cre transgenic line (Tg(Defa24-icre)Cli) that enables complete Paneth cell ablation, outperforming previous models in depletion efficiency [1]. This makes the Defa24 gene sequence the reagent of choice for generating new Paneth cell-restricted genetic tools, including inducible Cre, CreERT2, and floxed allele constructs.

Investigating Structure-Function Relationships of Non-Canonical Alpha-Defensins

The non-canonical cysteine spacing pattern (C-X1-C-X4-C-X9-C-X9-CC) of cryptdin-24 provides a distinct structural template for studying how deviations from the consensus alpha-defensin fold impact folding kinetics, disulfide isomer equilibria, homodimerization, and membrane disruption mechanisms, compared to canonical templates like cryptdin-4 [2][3].

Deciphering Large Intestine Mucosal Innate Immunity

With a 4.7-fold higher mRNA expression in the large intestine compared to its closest ortholog DEFA5, cryptdin-24 is the dominant Paneth cell defensin in this niche [4]. Researchers modeling host-microbe interactions, inflammatory bowel disease, or colorectal cancer in the colon should prioritize cryptdin-24 expression analysis or recombinant peptide supplementation to reflect the native antimicrobial peptide milieu accurately.

Evolutionary and Phylogenetic Analysis of Mammalian Host Defense Peptides

As a member of the distinct 'defensin-related' cryptdin phylogenetic cluster identified by Patil et al., cryptdin-24 serves as a key node in evolutionary studies of positive diversifying selection within rodent alpha-defensins, which is relevant to understanding how gene duplication and sequence diversification shape innate immunity repertoires [5].

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